ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound with a benzofuran core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chloro, hydroxyimino, and carboxylate groups, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced via oximation reactions using hydroxylamine derivatives.
Esterification: The carboxylate group is typically introduced through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the hydroxyimino group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its functional groups allow for the creation of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving oxidative stress and enzyme activity.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
- 5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4
Uniqueness
Ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate is unique due to its combination of functional groups and the benzofuran core. This structure provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds. The presence of the hydroxyimino group, in particular, offers unique opportunities for hydrogen bonding and reactivity.
Properties
IUPAC Name |
ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-3-18-13(16)12-7(2)10-9(19-12)5-4-8(6-15-17)11(10)14/h4-6,17H,3H2,1-2H3/b15-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYRFBUDURQYLG-UUASQNMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)/C=N\O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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